1-(2-Chlorophenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea
Description
1-(2-Chlorophenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a synthetic urea derivative characterized by a 2-chlorophenyl group attached to the urea nitrogen and a pyrrolidin-3-ylmethyl moiety substituted with a 4-ethoxyphenyl group. The pyrrolidinone ring (5-oxopyrrolidin) introduces a lactam structure, which may enhance metabolic stability compared to non-cyclic analogs.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c1-2-27-16-9-7-15(8-10-16)24-13-14(11-19(24)25)12-22-20(26)23-18-6-4-3-5-17(18)21/h3-10,14H,2,11-13H2,1H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RESAQLUKLYOXCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Chlorophenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Intermediate: The synthesis begins with the preparation of the pyrrolidinone intermediate through a cyclization reaction involving appropriate starting materials.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the pyrrolidinone intermediate.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is attached through a similar nucleophilic substitution reaction, using an ethoxyphenyl halide.
Formation of the Urea Linkage: The final step involves the formation of the urea linkage by reacting the intermediate with an isocyanate compound under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing flow microreactor systems for efficient and sustainable synthesis .
Chemical Reactions Analysis
1-(2-Chlorophenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific substituents on the aromatic rings or the urea moiety.
Scientific Research Applications
1-(2-Chlorophenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context. Detailed studies are required to elucidate the precise mechanisms involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the structural features, biological activities, and applications of 1-(2-Chlorophenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea with analogous urea derivatives:
Key Structural and Functional Insights:
Substituent Effects: Chlorophenyl vs. Ethoxyphenyl: The 2-chlorophenyl group in the target compound may enhance steric hindrance and electron-withdrawing effects compared to 4-ethoxyphenyl analogs. This could influence binding to hydrophobic pockets in target proteins . Pyrrolidinone vs. This may affect solubility and membrane permeability .
Biological Activity Trends :
- Urea derivatives with electron-deficient aromatic rings (e.g., chlorophenyl, dichloropyridinyl) often exhibit enhanced enzyme inhibition, as seen in glucokinase activators and antiepileptic agents .
- Polar substituents (e.g., hydroxymethyl, ethoxy) improve water solubility but may reduce blood-brain barrier penetration, as observed in antipsychotic patents .
Pyrrolidinone rings are less prone to metabolic oxidation than piperidine or indole moieties in related compounds (e.g., DMPI, CDFII), suggesting improved stability .
Biological Activity
The compound 1-(2-Chlorophenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
The compound features a chlorophenyl group and a pyrrolidine moiety, which are critical for its biological activity. The presence of the ethoxyphenyl substituent may enhance lipophilicity, potentially improving membrane permeability.
Research indicates that compounds similar to This compound often interact with specific cellular targets, such as receptors involved in cancer pathways. For instance, the urea moiety can act as a hydrogen bond donor, facilitating interactions with protein targets, including kinases involved in cell proliferation and survival pathways.
Anticancer Activity
A significant body of research has evaluated the anticancer properties of urea derivatives. For example, studies have shown that related compounds exhibit antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values for related compounds:
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| 1-(4-Chlorophenyl)-3-{4-{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | A549 | 2.39 ± 0.10 |
| 1-(4-Chlorophenyl)-3-{4-{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | HCT-116 | 3.90 ± 0.33 |
| Sorafenib (Control) | A549 | 2.12 ± 0.18 |
| Sorafenib (Control) | HCT-116 | 2.25 ± 0.71 |
These results suggest that the compound possesses significant antiproliferative activity comparable to established anticancer agents like Sorafenib .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the aromatic rings significantly influence biological activity. Compounds with electron-donating groups tend to exhibit enhanced potency against cancer cell lines due to improved interactions with target proteins.
Study on Antiproliferative Effects
In a study focusing on diaryl urea derivatives, a series of compounds were synthesized and tested for their antiproliferative activity against multiple cancer cell lines including A549 (lung cancer) and HCT-116 (colorectal cancer). The findings revealed that certain structural modifications led to increased potency, highlighting the importance of specific substituents in enhancing biological activity .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of This compound to various protein targets. These studies demonstrated that the compound could effectively bind to BRAF kinase, suggesting potential as a therapeutic agent in targeting specific oncogenic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
